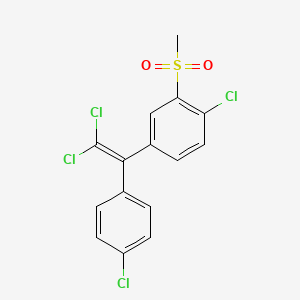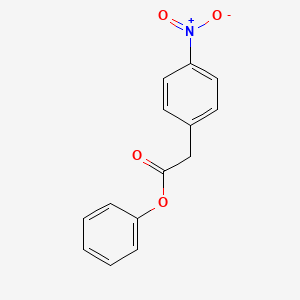
Phenyl (p-nitrophenyl)acetate
Overview
Description
Phenyl (p-nitrophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenyl group and a p-nitrophenyl group attached to an acetate moiety. This compound is often used in biochemical assays to study enzyme activities, particularly esterases and lipases, due to its ability to release p-nitrophenol upon hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl (p-nitrophenyl)acetate can be synthesized through the esterification of phenylacetic acid with p-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of immobilized enzymes to catalyze the esterification process. For example, lipase from Bacillus coagulans immobilized on a molecular sieve can achieve high conversion rates of phenylacetic acid and p-nitrophenol to this compound in organic solvents like n-heptane .
Chemical Reactions Analysis
Types of Reactions: Phenyl (p-nitrophenyl)acetate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. The hydrolysis results in the formation of phenylacetic acid and p-nitrophenol .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using esterases or lipases in aqueous or organic media.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, though these are not typically the primary focus of its use.
Major Products Formed:
Hydrolysis: Phenylacetic acid and p-nitrophenol.
Scientific Research Applications
Phenyl (p-nitrophenyl)acetate is widely used in scientific research due to its role as a substrate in enzyme assays. Its applications include:
Biochemistry: Used to study the activity of esterases and lipases by monitoring the release of p-nitrophenol.
Pharmaceutical Research: Employed in the development of enzyme inhibitors and the study of enzyme kinetics.
Industrial Biotechnology: Utilized in the production of biosensors and bioassays for detecting enzyme activities.
Mechanism of Action
The primary mechanism of action for phenyl (p-nitrophenyl)acetate involves its hydrolysis by esterases or lipases. The enzyme catalyzes the cleavage of the ester bond, resulting in the release of phenylacetic acid and p-nitrophenol. The p-nitrophenol produced can be quantitatively measured, providing insights into enzyme activity .
Comparison with Similar Compounds
- p-Nitrophenyl acetate
- p-Nitrophenyl butyrate
- p-Nitrophenyl valerate
Comparison: Phenyl (p-nitrophenyl)acetate is unique due to the presence of both phenyl and p-nitrophenyl groups, which can influence its reactivity and interaction with enzymes. Compared to other p-nitrophenyl esters, it may exhibit different hydrolysis rates and enzyme specificities .
Properties
IUPAC Name |
phenyl 2-(4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(19-13-4-2-1-3-5-13)10-11-6-8-12(9-7-11)15(17)18/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGDDLOTBNPESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979491 | |
| Record name | Phenyl (4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-82-6 | |
| Record name | Phenyl (p-nitrophenyl)acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl (4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


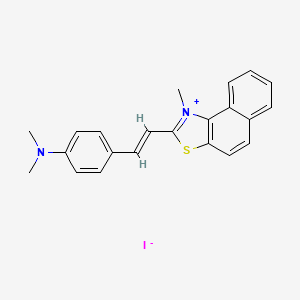
![8-(2-Hydroxyethyliminomethyl)-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-(2-hydroxyethyliminomethyl)-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol](/img/structure/B1658998.png)
![1-[3-(3-Phenylpropoxy)phenyl]ethan-1-one](/img/structure/B1658999.png)
![5H-Oxazolo[4,5-b]phenoxazine, 2-(4-methoxyphenyl)-](/img/structure/B1659000.png)
![1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithione, 1-phenyl-](/img/structure/B1659004.png)
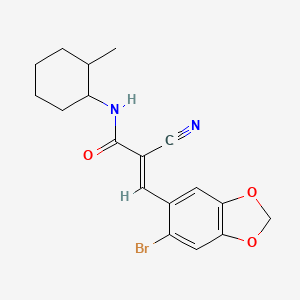

![Benzo[b]thiophene-2-carboxylic acid, 3-bromo-5-methoxy-, methyl ester](/img/structure/B1659010.png)

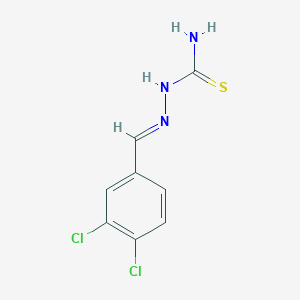
![[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1659013.png)
![6-(4-Hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1659014.png)

